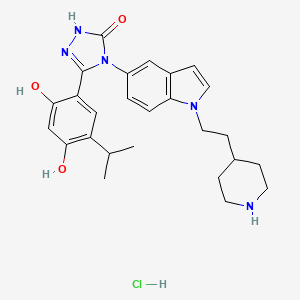

DP-1 hydrochloride

Description

BenchChem offers high-quality DP-1 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DP-1 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H32ClN5O3 |

|---|---|

Molecular Weight |

498.0 g/mol |

IUPAC Name |

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-[1-(2-piperidin-4-ylethyl)indol-5-yl]-1H-1,2,4-triazol-5-one;hydrochloride |

InChI |

InChI=1S/C26H31N5O3.ClH/c1-16(2)20-14-21(24(33)15-23(20)32)25-28-29-26(34)31(25)19-3-4-22-18(13-19)8-12-30(22)11-7-17-5-9-27-10-6-17;/h3-4,8,12-17,27,32-33H,5-7,9-11H2,1-2H3,(H,29,34);1H |

InChI Key |

SILKIYOHNAHLNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)CCC5CCNCC5)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

DP-1 Hydrochloride: A Technical Overview of its Structure and Putative Role as a Ganetespib Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

DP-1 hydrochloride, identified as 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride, is recognized as a degradation product and fragment of Ganetespib, a potent second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Understanding the structure and potential biological activity of DP-1 hydrochloride is crucial for a comprehensive evaluation of Ganetespib's metabolic fate and overall pharmacological profile. This technical guide provides a detailed examination of the known structural aspects of DP-1 hydrochloride, alongside a discussion of the broader mechanism of action of HSP90 inhibitors and the signaling pathways they modulate. Due to the limited availability of specific experimental data for DP-1 hydrochloride in the public domain, this document leverages information on its parent compound, Ganetespib, to infer potential characteristics and provide relevant experimental context.

Chemical Structure and Properties of DP-1 Hydrochloride

The definitive chemical structure of DP-1 hydrochloride is provided by its IUPAC name, which delineates a complex heterocyclic molecule.

IUPAC Name: 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride[3]

Chemical Formula: C₂₆H₃₁N₅O₃ · HCl

Molecular Weight: 498.02 g/mol [1]

Physicochemical and Analytical Data Summary

Comprehensive experimental data for DP-1 hydrochloride is not extensively available. The following table summarizes the known information and indicates where data is currently unavailable.

| Property | Value | Notes |

| Molecular Weight | 498.02 g/mol | Calculated from the chemical formula.[1] |

| Physical Form | Solid | [3] |

| Purity | 99.70% | As reported by a commercial supplier.[3] |

| Storage Temperature | -20°C to -80°C | Recommended for maintaining stability.[3] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Solubility | Soluble in DMSO (45 mg/mL) | Sonication may be required for complete dissolution.[1] Solubility in other solvents has not been publicly documented. |

| UV λmax | Data not available | - |

Putative Synthesis and Characterization Protocols

While a specific, detailed experimental protocol for the synthesis of DP-1 hydrochloride is not published, a plausible synthetic route can be extrapolated from the known synthesis of its parent compound, Ganetespib.[3] The synthesis would likely involve a multi-step process to construct the triazolone core and append the substituted indole and resorcinol moieties.

Hypothetical Synthetic Workflow

Caption: Hypothetical synthetic workflow for DP-1 hydrochloride.

Standard Analytical Characterization Methods

The characterization of a synthesized batch of DP-1 hydrochloride would involve a suite of standard analytical techniques to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound. A reverse-phase C18 column with a gradient elution using acetonitrile and water (with formic acid or trifluoroacetic acid as a modifier) would be a typical starting point.

-

Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to elucidate the chemical structure and confirm the connectivity of the atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups within the molecule.

Mechanism of Action: The HSP90 Connection

As a fragment of Ganetespib, the biological activity of DP-1 hydrochloride, if any, is likely related to the inhibition of HSP90.[2] HSP90 is a molecular chaperone that is crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[4]

HSP90 inhibitors, such as Ganetespib, bind to the ATP-binding pocket in the N-terminus of HSP90, which prevents the chaperone from functioning correctly.[4] This leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[5] By simultaneously targeting multiple oncogenic pathways, HSP90 inhibitors represent a promising strategy in cancer therapy.[4]

HSP90 Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of HSP90 inhibition and its downstream effects on key cellular signaling pathways.

Caption: General signaling pathway of HSP90 inhibition.

Conclusion

DP-1 hydrochloride is a structurally defined degradation product of the HSP90 inhibitor Ganetespib. While specific experimental data on its physicochemical properties, synthesis, and biological activity are scarce, its relationship to Ganetespib provides a strong rationale for investigating its potential role in the overall pharmacological and metabolic profile of the parent drug. Further research is warranted to elucidate the specific characteristics of DP-1 hydrochloride and to determine if it retains any HSP90 inhibitory activity or has other off-target effects. Such studies would be invaluable for a complete understanding of Ganetespib's mechanism of action and its clinical implications.

References

- 1. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Purification of DP-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DP-1 hydrochloride is a notable degradation product of the heat shock protein 90 (HSP90) inhibitor, Ganetespib.[1] As a reference standard, its synthesis and purification are critical for the accurate quantification of impurities and degradants in pharmaceutical formulations of the parent drug. This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of DP-1 hydrochloride, complete with detailed experimental protocols, data analysis, and visual workflows to aid researchers and drug development professionals in their understanding and application of these processes.

Synthesis of DP-1 Hydrochloride

The synthesis of DP-1 hydrochloride is typically achieved through a salt formation reaction between the free base of DP-1 and hydrochloric acid. The following protocol outlines a representative procedure.

Experimental Protocol: Synthesis of DP-1 Hydrochloride

-

Dissolution of DP-1 Free Base: Dissolve 1.0 gram of DP-1 free base in 20 mL of anhydrous isopropanol. Gentle warming and stirring may be required to achieve complete dissolution.

-

Addition of Hydrochloric Acid: To the stirred solution, slowly add a stoichiometric equivalent of 2 M hydrochloric acid in isopropanol.

-

Precipitation: Continue stirring the mixture at room temperature for 2 hours. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold isopropanol.

-

Drying: Dry the resulting white solid under vacuum at 40°C to a constant weight.

Synthesis Workflow

Caption: Workflow for the synthesis of DP-1 hydrochloride.

Purification of DP-1 Hydrochloride

Purification of the synthesized DP-1 hydrochloride is essential to remove any unreacted starting materials, byproducts, or other impurities. A combination of recrystallization and chromatographic techniques is often employed to achieve high purity.

Experimental Protocol: Recrystallization

-

Solvent Selection: In a small-scale experiment, test various solvent systems to identify a suitable one where DP-1 hydrochloride has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the crude DP-1 hydrochloride in a minimal amount of the hot solvent system.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

For achieving very high purity, reversed-phase HPLC is a powerful technique.

-

Column and Mobile Phase: Utilize a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The mobile phase can consist of a gradient of acetonitrile in water with 0.1% formic acid.

-

Sample Preparation: Prepare a stock solution of the recrystallized DP-1 hydrochloride in the initial mobile phase composition.

-

Gradient Elution: Employ a gradient elution to separate DP-1 from its impurities. A typical gradient might be:

-

0-5 min: 5% Acetonitrile

-

5-25 min: 5% to 60% Acetonitrile

-

25-30 min: 60% Acetonitrile

-

30-32 min: 60% to 5% Acetonitrile

-

32-40 min: 5% Acetonitrile

-

-

Fraction Collection: Collect the fractions containing the pure DP-1 hydrochloride based on UV detection (e.g., at 254 nm).

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified DP-1 hydrochloride.

Purification Workflow

References

The Core Mechanism of Programmed Death-1 (PD-1) Inhibitors in Cancer Therapy: A Technical Guide

A Note on Terminology: This document addresses the mechanism of action of Programmed Death-1 (PD-1) inhibitors. Initial inquiries for "DP-1 hydrochloride" did not yield relevant results in the context of cancer therapeutics. It is presumed the query pertains to the widely studied PD-1/PD-L1 axis, a cornerstone of modern immuno-oncology.

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Programmed Death-1 (PD-1) inhibitors are a class of monoclonal antibodies that have revolutionized the treatment landscape for a multitude of malignancies. These agents function by disrupting a critical immune checkpoint pathway that cancer cells exploit to evade destruction by the host's immune system. By blocking the interaction between the PD-1 receptor on activated T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, these inhibitors "release the brakes" on the anti-tumor immune response. This guide provides a detailed examination of the molecular interactions, signaling cascades, and cellular consequences of PD-1 blockade in cancer, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

The PD-1/PD-L1 Signaling Axis: A Mechanism of Immune Evasion

The PD-1/PD-L1 pathway is a crucial regulator of immune homeostasis, preventing excessive T-cell activity and autoimmunity.[1] PD-1 (CD279) is a receptor expressed on the surface of activated T-cells, B-cells, and natural killer (NK) cells.[1] Its primary ligand, PD-L1 (B7-H1 or CD274), can be expressed by various cells, including tumor cells and other cells within the tumor microenvironment.[1]

When T-cells recognize a tumor antigen presented by a cancer cell, they become activated. However, many tumors upregulate the expression of PD-L1 on their surface.[1] The binding of this PD-L1 to the PD-1 receptor on the T-cell initiates an inhibitory signaling cascade.[1] This leads to T-cell "exhaustion," a state characterized by decreased proliferation, reduced cytokine production (such as IFN-γ and IL-2), and diminished cytotoxic capacity, ultimately allowing the tumor to escape immune surveillance.[1][2]

Molecular Mechanism of PD-1 Inhibition

PD-1 inhibitors are high-affinity monoclonal antibodies designed to bind specifically to the PD-1 receptor. This binding physically obstructs the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[1] By preventing this engagement, the inhibitory signal is never transmitted into the T-cell. Consequently, the T-cell remains active, can proliferate, produce pro-inflammatory cytokines, and execute its cytotoxic function to kill the cancer cell.[3]

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of PD-1 inhibitors.

Caption: PD-1/PD-L1 signaling pathway and inhibitor action.

Quantitative Data on PD-1 Inhibitors

The efficacy of PD-1 inhibitors is supported by extensive preclinical and clinical data. Key parameters include binding affinity (KD), in vitro potency (IC50/EC50), and clinical outcomes such as objective response rate (ORR).

Preclinical Data: Binding Affinity and In Vitro Potency

The binding affinity of an antibody to its target is a critical determinant of its biological activity. This is often measured as the equilibrium dissociation constant (KD), where a lower value indicates a higher affinity.

| Inhibitor | Target | Binding Affinity (KD) | Reference |

| Pembrolizumab | PD-1 | 27 pM | [4] |

| Nivolumab | PD-1 | 3.06 nM | [4] |

| BMS-103 | PD-L1 | 79.1 nM (IC50) | [5] |

| BMS-142 | PD-L1 | 96.7 nM (IC50) | [5] |

| BMSpep-57 | PD-L1 | 7.68 nM (IC50) | [5] |

IC50 (half-maximal inhibitory concentration) values from HTRF assays represent the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction in a biochemical assay.[5][6][7]

Clinical Trial Data: Efficacy in Patients

Clinical trials provide the ultimate measure of an inhibitor's anti-cancer activity. Below is a summary of key efficacy data from seminal trials for Nivolumab and Pembrolizumab.

| Trial Name | Drug | Cancer Type | Metric | Result | Reference |

| CheckMate 025 | Nivolumab | Advanced Renal Cell Carcinoma | Median Overall Survival | 25.8 months (vs. 19.7 for everolimus) | [8] |

| CheckMate 025 | Nivolumab | Advanced Renal Cell Carcinoma | Objective Response Rate | 23% (vs. 4% for everolimus) | [9][10] |

| CheckMate 025 | Nivolumab | Advanced Renal Cell Carcinoma | Median Duration of Response | 18.2 months | [9][10] |

| Pooled Analysis (CheckMate 017, 057, 063, 003) | Nivolumab | Advanced Non-Small Cell Lung Cancer | 4-Year Overall Survival | 14% | [11] |

| Pooled Analysis (CheckMate 017, 057, 063, 003) | Nivolumab | Advanced Non-Small Cell Lung Cancer | Median Duration of Response | 19.1 months | [11] |

| CheckMate 067 | Nivolumab + Ipilimumab | Advanced Melanoma | 6.5-Year Overall Survival Rate | 57% | [12] |

| CheckMate 067 | Nivolumab | Advanced Melanoma | 6.5-Year Overall Survival Rate | 43% | [12] |

Key Experimental Protocols

The preclinical evaluation of PD-1 inhibitors relies on a suite of standardized in vitro and in vivo assays to determine their mechanism of action and efficacy.

In Vitro: Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a fundamental immunology assay used to assess the immunomodulatory activity of compounds by measuring T-cell activation in response to allogeneic stimulation.[13][14]

Objective: To determine if a PD-1 inhibitor can enhance T-cell proliferation and cytokine production in a co-culture of immune cells from two different donors.

Methodology:

-

Cell Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, genetically distinct donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.[1]

-

Designate PBMCs from Donor A as "responder" cells and those from Donor B as "stimulator" cells.

-

Inactivate the stimulator cells (Donor B) with Mitomycin C (25-50 µg/mL) or irradiation (30 Gy) to prevent their proliferation.[1][15]

-

-

Co-culture Setup (96-well plate):

-

Plate responder cells (e.g., 1 x 105 cells/well).

-

Add the inactivated stimulator cells to the wells at a specific stimulator-to-responder ratio (e.g., 1:1 or 1:2).[1]

-

Add the test PD-1 inhibitor at various concentrations. Include an isotype control antibody and a vehicle (no treatment) control.

-

Incubate the plate for 3 to 7 days at 37°C in a 5% CO2 incubator.[13]

-

-

Endpoint Analysis:

-

Proliferation: On day 4 or 5, add a proliferation marker such as 3H-thymidine or BrdU and measure its incorporation. Alternatively, pre-label responder cells with a dye like CFSE and measure dye dilution by flow cytometry.[14][16]

-

Cytokine Production: Collect the culture supernatant at 24-72 hours and measure the concentration of cytokines like IL-2 and IFN-γ using an ELISA or a multiplex bead array.[3]

-

Activation Markers: Harvest cells and stain for T-cell activation markers (e.g., CD25, CD69) for analysis by flow cytometry.[16]

-

Below is a workflow diagram for a typical Mixed Lymphocyte Reaction (MLR) assay.

Caption: Experimental workflow for a Mixed Lymphocyte Reaction assay.

In Vivo: Syngeneic Mouse Tumor Model

Syngeneic models, which use immunocompetent mice implanted with murine tumor cell lines, are the gold standard for evaluating the in vivo efficacy of immuno-oncology agents.[17]

Objective: To assess the anti-tumor efficacy of a PD-1 inhibitor in a living organism with a complete and functional immune system.

Methodology:

-

Tumor Cell Implantation:

-

Tumor Growth and Treatment:

-

Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm3), typically over 7-10 days.[18]

-

Randomize mice into treatment groups (e.g., PD-1 inhibitor, isotype control, vehicle).

-

Administer the PD-1 inhibitor via an appropriate route (typically intraperitoneal injection) at a specified dose and schedule (e.g., 10-12.5 mg/kg, twice or three times a week).[17][20]

-

-

Monitoring and Endpoints:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width2) / 2.[18]

-

Monitor the body weight of the mice as an indicator of general health and toxicity.

-

The primary endpoint is typically Tumor Growth Inhibition (TGI). Survival can be a secondary endpoint.

-

At the end of the study, tumors and spleens can be harvested for ex vivo analysis of immune cell infiltration (e.g., CD8+ T-cells) by flow cytometry or immunohistochemistry.[18]

-

Conclusion

PD-1 inhibitors represent a paradigm shift in oncology, leveraging the body's own immune system to combat cancer. Their mechanism of action is centered on the blockade of the PD-1/PD-L1 immune checkpoint, thereby restoring the cytotoxic function of tumor-infiltrating T-lymphocytes. The robust preclinical and clinical data, validated through established experimental protocols, underscore the profound impact of this therapeutic strategy. Continued research into the nuances of the PD-1 pathway, mechanisms of resistance, and rational combination therapies will further refine and expand the application of these transformative agents in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 8. Nivolumab Versus Everolimus in Patients With Advanced Renal Cell Carcinoma: Updated Results With Long-Term Follow-up of the Randomized, Open-Label, Phase 3 CheckMate 025 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Final analysis of the CheckMate 025 trial comparing nivolumab (NIVO) versus everolimus (EVE) with >5 years of follow-up in patients with advanced renal cell carcinoma (aRCC) - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of 4-Year Survival With Nivolumab in Patients Previously Treated for Advanced NSCLC - The ASCO Post [ascopost.com]

- 12. ascopubs.org [ascopubs.org]

- 13. sartorius.com [sartorius.com]

- 14. marinbio.com [marinbio.com]

- 15. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.8. Mixed lymphocyte reaction assay (MLR) [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. ichor.bio [ichor.bio]

- 19. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]

- 20. aacrjournals.org [aacrjournals.org]

Understanding DP-1 hydrochloride as a degradation product

An In-depth Technical Guide to Understanding "DP-1 Hydrochloride" as a Degradation Product

Introduction

In the pharmaceutical industry, "DP-1" is a common designation for the first or primary degradation product identified during stability and forced degradation studies of a drug substance. Consequently, "DP-1 hydrochloride" refers to the hydrochloride salt form of this primary degradation product, or a degradation product of an active pharmaceutical ingredient (API) that is itself a hydrochloride salt. The identification, characterization, and quantification of such degradation products are critical components of drug development and regulatory submissions.[1][2][3] This guide provides a comprehensive overview of the methodologies and data interpretation involved in the study of a primary degradation product (DP-1) arising from a hydrochloride drug substance.

Forced degradation studies are essential for understanding the chemical stability of a drug substance under various environmental stresses.[1][4] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][5] The International Council for Harmonisation (ICH) provides guidelines on conducting these studies.[4]

Data Presentation: Forced Degradation Studies

Quantitative data from forced degradation studies are typically summarized in tables to facilitate comparison of the drug substance's stability under different stress conditions. The tables usually show the percentage of the parent drug remaining and the percentage of major degradation products formed.

Table 1: Summary of Forced Degradation Studies for a Hypothetical API-HCl

| Stress Condition | Time | Temperature | % Assay of API | % DP-1 | % Total Impurities |

| Acid Hydrolysis | 8 hours | 80°C | 85.2 | 8.5 | 14.8 |

| 0.1 M HCl | |||||

| Base Hydrolysis | 4 hours | 60°C | 90.1 | 4.2 | 9.9 |

| 0.1 M NaOH | |||||

| Oxidative | 24 hours | Room Temp | 92.5 | 3.1 | 7.5 |

| 3% H₂O₂ | |||||

| Thermal | 48 hours | 105°C | 95.8 | 1.5 | 4.2 |

| Photolytic | 1.2 million lux hours | 25°C | 98.1 | 0.8 | 1.9 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. Below are generalized protocols for forced degradation and analysis.

Protocol 1: Forced Degradation (Stress Testing)

-

Preparation of Stock Solution: Prepare a stock solution of the Active Pharmaceutical Ingredient (API) hydrochloride in a suitable solvent (e.g., methanol, water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Reflux the solution at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

-

Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Reflux the solution at 60°C for 4 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.

-

Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Store the solution at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

-

-

Thermal Degradation:

-

Expose the solid API powder to dry heat at 105°C in a calibrated oven for 48 hours.

-

After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][4]

-

After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase to a final concentration of 100 µg/mL for analysis. A control sample should be kept in the dark under the same conditions.

-

Protocol 2: Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is developed and validated to separate the parent drug from its degradation products.

-

Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol). The pH of the aqueous phase is optimized for the best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength at which the API and its impurities show maximum absorbance.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

System Suitability: Before sample analysis, system suitability parameters such as theoretical plates, tailing factor, and resolution between the API and DP-1 are checked to ensure the performance of the chromatographic system.

Visualizations

Experimental Workflow for DP-1 Analysis

The following diagram illustrates a typical workflow for the identification and characterization of a degradation product.

References

- 1. cmcpharm.com [cmcpharm.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcchems.com [jcchems.com]

- 4. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of DP-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of DP-1 hydrochloride (CAS No: 1472616-35-5). DP-1 hydrochloride is identified as a degradation product of SDC-TRAP-0063 and a fragment of Ganetespib, a known inhibitor of heat shock protein 90 (HSP90) with antitumor activity.[1][2] This document outlines its chemical identity, summarizes its known physicochemical properties in tabular format, describes relevant experimental protocols for characterization, and visualizes associated biological pathways and analytical workflows.

Chemical Identity and Structure

DP-1 hydrochloride is a complex organic molecule. Its identity is established by its chemical formula, molecular weight, and systematic IUPAC name.

| Identifier | Value | Source |

| CAS Number | 1472616-35-5 | [1][3] |

| Molecular Formula | C₂₆H₃₂ClN₅O₃ | [1] |

| Molecular Weight | 498.02 g/mol | [1] |

| IUPAC Name | 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride | [3][4] |

| InChI Key | SILKIYOHNAHLNH-UHFFFAOYSA-N | [3][4] |

| Synonyms | DP-1 HCl | [1] |

| Physical Form | Solid | [3][4] |

Physicochemical and Stability Data

The following table summarizes the available quantitative data regarding the solubility and stability of DP-1 hydrochloride. This information is critical for handling, formulation, and experimental design.

| Property | Value & Conditions | Source |

| Solubility in DMSO | 45 mg/mL (90.36 mM) (Sonication recommended) | [1] |

| Storage (Powder) | -20°C for 3 years | [1] |

| Storage (In Solvent) | -80°C for 1 year | [1] |

No further data on properties such as melting point, pKa, or LogP were available in the public domain.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying physicochemical data. Below are standard methodologies used for determining the properties cited above.

3.1. Solubility Determination Protocol

The solubility of a compound like DP-1 hydrochloride in a solvent such as DMSO is typically determined using a standardized shake-flask method or a high-throughput kinetic solubility assay.

-

Objective: To determine the maximum concentration of DP-1 hydrochloride that can be dissolved in DMSO at a specified temperature.

-

Materials: DP-1 hydrochloride powder, anhydrous DMSO, calibrated analytical balance, vortex mixer, sonicator, temperature-controlled shaker, HPLC-UV system.

-

Methodology:

-

An excess amount of DP-1 hydrochloride is added to a known volume of DMSO in a sealed vial.

-

The suspension is agitated using a vortex mixer and then placed in a temperature-controlled shaker (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Sonication may be used initially to aid dispersion.[1]

-

After equilibration, the sample is centrifuged at high speed to pellet the undissolved solid.

-

A small aliquot of the clear supernatant is carefully removed, diluted with an appropriate solvent, and analyzed by a validated HPLC-UV method against a calibration curve of known concentrations.

-

The solubility is calculated based on the concentration measured in the supernatant.

-

3.2. Stability Assessment Protocol

Stability studies are performed to understand the degradation profile of a compound under various storage conditions.

-

Objective: To evaluate the chemical stability of DP-1 hydrochloride as a solid powder and in a DMSO solution over time at specified temperatures.

-

Materials: DP-1 hydrochloride, appropriate storage containers (e.g., amber glass vials), calibrated freezers (-20°C and -80°C), HPLC-UV system.

-

Methodology:

-

Sample Preparation: Multiple aliquots of solid DP-1 hydrochloride and a stock solution in DMSO (e.g., 10 mM) are prepared.

-

Storage: Samples are stored at the specified temperatures (-20°C for powder, -80°C for solution).[1]

-

Time Points: At designated time points (e.g., 0, 3, 6, 12 months), a sample is removed from storage.

-

Analysis: The sample is prepared and analyzed using a stability-indicating HPLC method. This method should be capable of separating the intact parent compound from any potential degradants.

-

Evaluation: The purity of the compound is assessed by measuring the peak area of the parent compound as a percentage of the total peak area. A compound is typically considered stable if its purity remains above a certain threshold (e.g., 95%) over the study period.

-

Visualization of Workflows and Pathways

4.1. Physicochemical Characterization Workflow

The following diagram illustrates a standard workflow for the initial physical and chemical characterization of a new chemical entity like DP-1 hydrochloride.

4.2. Associated Biological Pathway: HSP90 Inhibition

DP-1 hydrochloride is a fragment of Ganetespib, an HSP90 inhibitor.[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are involved in cancer cell growth and survival. Inhibiting HSP90 leads to the degradation of these client proteins, triggering cell cycle arrest and apoptosis.

References

DP-1 Hydrochloride: A Technical Guide to its Origin and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

DP-1 hydrochloride is recognized as a degradation product of SDC-TRAP-0063, a fragment derived from the potent heat shock protein 90 (HSP90) inhibitor, Ganetespib. This guide provides a comprehensive overview of the discovery and origin of DP-1 hydrochloride, detailing its relationship to Ganetespib and the broader context of HSP90 inhibition in cancer therapy. While a singular, dedicated discovery paper for DP-1 hydrochloride is not prominently available in the public domain, this document synthesizes information from research on Ganetespib's development, metabolism, and degradation to provide a thorough technical understanding. This guide includes physicochemical properties, a plausible discovery workflow, and relevant signaling pathways.

Introduction: The Context of HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are essential for tumor growth, proliferation, and survival, including various kinases, transcription factors, and steroid hormone receptors. Consequently, inhibiting HSP90 has emerged as a promising strategy in cancer therapy, as it can simultaneously disrupt multiple oncogenic signaling pathways.

Ganetespib (formerly STA-9090) is a second-generation, non-ansamycin HSP90 inhibitor that has demonstrated significant antitumor activity in a broad range of preclinical and clinical settings.[2] It is a resorcinol-based small molecule that binds to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins.[3] The study of Ganetespib's stability and metabolism has led to the identification of its degradation products, including DP-1 hydrochloride.

The Origin of DP-1 Hydrochloride: A Degradation Product of a Ganetespib Fragment

DP-1 hydrochloride is identified as a degradation product of SDC-TRAP-0063, which is itself a fragment of Ganetespib.[4] The discovery of such degradation products is a crucial aspect of drug development, as it informs on the stability, metabolism, and potential metabolites of a therapeutic agent. While the specific research that first identified and characterized DP-1 hydrochloride is not detailed in readily available literature, its origin is consistently traced back to Ganetespib.

Physicochemical Properties of DP-1 Hydrochloride

Quantitative data for DP-1 hydrochloride is limited. The following table summarizes its known physicochemical properties based on information from chemical suppliers.

| Property | Value |

| IUPAC Name | 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride |

| Molecular Formula | C₂₆H₃₂ClN₅O₃ |

| Molecular Weight | 514.02 g/mol |

| CAS Number | 1472616-35-5 |

| Appearance | Solid |

| Purity | Typically >98% |

| Solubility | Soluble in DMSO |

Plausible Discovery and Characterization Workflow

The discovery of a degradation product like DP-1 hydrochloride typically occurs during forced degradation studies and metabolite identification in preclinical development. The following workflow outlines a plausible experimental approach for its discovery and characterization.

References

- 1. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

DP-1 Hydrochloride: A Technical Overview for the Research Community

For Researchers, Scientists, and Drug Development Professionals

Introduction

DP-1 hydrochloride is identified primarily as a degradation product and metabolite of Ganetespib, a potent inhibitor of heat shock protein 90 (HSP90) that has been investigated for its anti-tumor properties.[1][2] Available commercially as a research chemical, DP-1 hydrochloride's direct biological activities and potential therapeutic applications remain largely unexplored in publicly accessible scientific literature. This document summarizes the available technical data for DP-1 hydrochloride to support researchers in the fields of pharmacology, drug metabolism, and oncology who may be studying Ganetespib or related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of DP-1 hydrochloride is presented in Table 1. This information is crucial for handling, storage, and experimental design.

| Property | Value | Source |

| IUPAC Name | 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride | [3] |

| Synonyms | DP-1 hydrochloride | [1] |

| Molecular Formula | C₂₆H₃₂ClN₅O₃ | |

| Molecular Weight | 498.02 g/mol | [1] |

| Physical Form | Solid | [3] |

| Purity | ≥99.70% (commercially available) | [3] |

| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

| Solubility | DMSO: 45 mg/mL (90.36 mM) (Sonication recommended) | [1] |

| CAS Number | 1472616-35-5 |

Mechanism of Action and Biological Activity

DP-1 hydrochloride is characterized as a fragment and degradation product of the HSP90 inhibitor, Ganetespib.[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. While the mechanism of Ganetespib is well-documented to involve the inhibition of HSP90's ATPase activity, the intrinsic biological activity of DP-1 hydrochloride itself has not been detailed in the available literature. It is plausible that any observed in vivo effects could be attributed to its parent compound, Ganetespib.

Research Applications

Currently, there is a notable absence of published studies detailing the specific basic research applications of DP-1 hydrochloride as a primary investigational agent. Its main relevance in a research context appears to be as a reference standard in pharmacokinetic and metabolic studies of Ganetespib, where it can be found in plasma, tumor, and heart tissue.[2]

Experimental Protocols

Due to the limited research on DP-1 hydrochloride as a standalone compound, detailed experimental protocols for its use are not available in the public domain. Researchers interested in studying this molecule would need to develop their own protocols based on its physical and chemical properties and the specific research question. For instance, in vitro studies would likely involve dissolving the compound in DMSO as per its known solubility.[1]

Signaling Pathways and Experimental Workflows

The current body of scientific literature does not provide information on signaling pathways directly modulated by DP-1 hydrochloride. As a metabolite of Ganetespib, its formation is part of the metabolic pathway of the parent drug. However, its own downstream effects are not characterized. Consequently, diagrams for signaling pathways or experimental workflows specifically involving DP-1 hydrochloride cannot be generated at this time.

For reference, the workflow for studying a compound like DP-1 hydrochloride would logically follow a standard pharmacological screening process.

Caption: A generalized workflow for preclinical evaluation of a research compound.

Conclusion

DP-1 hydrochloride is a metabolite of the HSP90 inhibitor Ganetespib. While its chemical and physical properties are defined, there is a significant gap in the scientific literature regarding its specific biological activity, mechanism of action, and potential research applications beyond its role in the metabolism of its parent compound. Further investigation is required to elucidate any intrinsic pharmacological effects of DP-1 hydrochloride and to determine its potential as a standalone research tool or therapeutic agent. Researchers are encouraged to report any findings to contribute to the collective understanding of this molecule.

References

DP-1 hydrochloride's interaction with Hsp90 client proteins

An in-depth guide to the interaction of Hsp90 inhibitors with their client proteins, focusing on the potent second-generation inhibitor, Onalespib (AT13387). This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action, quantitative data on client protein degradation, detailed experimental protocols, and visualizations of key signaling pathways.

A Note on the Topic: DP-1 Hydrochloride

Initial research did not yield specific information on a compound designated "DP-1 hydrochloride" in the context of Hsp90 inhibition and its client proteins. To provide a comprehensive and data-rich technical guide that fulfills the core requirements of your request, this document will focus on a well-characterized, potent, second-generation Hsp90 inhibitor, Onalespib (AT13387) . Onalespib has been extensively studied in both preclinical and clinical settings, and there is a wealth of publicly available data regarding its interaction with Hsp90 client proteins.

Introduction to Hsp90 and Onalespib

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical components of oncogenic signaling pathways.[1] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of mutated and overexpressed oncoproteins, thereby supporting tumor growth and survival.[1] This makes Hsp90 a compelling target for cancer therapy.

Onalespib (also known as AT13387) is a potent, synthetic, small-molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90.[1] By competitively inhibiting ATP binding, Onalespib disrupts the Hsp90 chaperone cycle. This leads to the misfolding and subsequent degradation of its client proteins, primarily via the ubiquitin-proteasome pathway.[1][2] This multifaceted impact on numerous oncogenic pathways simultaneously forms the basis of its therapeutic potential.[1]

Mechanism of Action of Onalespib

Onalespib selectively binds to the N-terminal ATP-binding site of Hsp90, which is crucial for its chaperone function.[2] This binding event prevents the conformational changes required for client protein maturation and stabilization. As a result, the client proteins become destabilized, are ubiquitinated, and subsequently targeted for degradation by the proteasome.[2] A common biomarker for Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70.[3]

Quantitative Data on Onalespib's Activity

The following tables summarize the quantitative data on the effects of Onalespib on Hsp90 binding, cancer cell proliferation, and the degradation of key Hsp90 client proteins.

Table 1: Binding Affinity and Proliferative Inhibition of Onalespib

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 0.7 nM | Purified Hsp90 | [4] |

| IC50 | 18 nM | A375 (Melanoma) | [4] |

| 12 nM | MV4-11 (Leukemia) | [4] | |

| 22 nM | NCI-H1975 (NSCLC) | [4] | |

| 55 nM | SKBr3 (Breast Cancer) | [4] | |

| GI50 Range | 13-260 nM | Panel of 30 tumor cell lines | [4] |

Table 2: Effect of Onalespib on Hsp90 Client Protein Levels

| Client Protein | Effect | Cell Line(s) | Reference |

| EGFR | Downregulation | Glioma cell lines | [3][5] |

| p-EGFR | Downregulation | Glioma cell lines | [3][5] |

| AKT | Downregulation/Degradation | Multiple cancer cell lines | [3][5][6] |

| p-AKT | Downregulation | Multiple cancer cell lines | [3][5][7] |

| ERK1/2 | Downregulation | Glioma cell lines | [3][5] |

| p-ERK1/2 | Downregulation | Glioma cell lines | [5] |

| HER2 | Downregulation | Breast cancer cell lines | [6][7] |

| c-Raf | Downregulation | Not specified | [8] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction between Onalespib and Hsp90 client proteins are provided below.

Western Blotting for Hsp90 Client Protein Degradation

This protocol is used to qualitatively and semi-quantitatively measure the levels of specific Hsp90 client proteins following treatment with an Hsp90 inhibitor.[8][9]

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density in culture dishes and allow them to adhere overnight.

-

Treat cells with varying concentrations of Onalespib (e.g., 0, 10, 50, 100 nM) or a vehicle control (e.g., DMSO) for different time points (e.g., 0, 6, 12, 24, 48 hours).

2. Preparation of Cell Lysates:

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]

-

Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.[8][9]

-

Scrape the adherent cells and transfer the cell suspension to a microcentrifuge tube.[8]

-

Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[8]

-

Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.[8]

-

Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.[8]

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit to ensure equal loading.

4. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by molecular weight.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

5. Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

-

Incubate the membrane with the primary antibody (specific for the Hsp90 client protein of interest or a loading control like β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[8]

-

Wash the membrane three times for 5-10 minutes each with TBST.[8]

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]

6. Signal Detection:

-

Wash the membrane again three times for 5-10 minutes each with TBST.[8]

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[8]

-

Capture the chemiluminescent signal using an imaging system or X-ray film.[9]

Co-Immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction

This protocol is used to determine if an Hsp90 inhibitor disrupts the interaction between Hsp90 and its client proteins.

1. Cell Culture and Treatment:

-

Treat cells with Onalespib or a vehicle control as described for Western blotting.

2. Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) supplemented with protease and phosphatase inhibitors.[10][11]

3. Pre-clearing:

-

Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding.[10]

-

Centrifuge and collect the supernatant.

4. Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against Hsp90 or the client protein of interest overnight at 4°C with gentle rotation.[10]

-

Add protein A/G-agarose or magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[10]

5. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[11]

6. Elution:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

7. Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting as described above, using antibodies against Hsp90 and the client protein of interest to detect their presence in the immunoprecipitated complex.

MTT Assay for Cell Viability

This colorimetric assay is used to measure the cytotoxic and cytostatic effects of a compound on cancer cells by assessing metabolic activity.[12]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]

2. Drug Treatment:

-

Treat the cells with a serial dilution of Onalespib for a specified period (e.g., 72 hours).[4]

3. Reagent Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours at 37°C.[12][13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

4. Solubilization:

-

Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][14]

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the interaction of Onalespib with Hsp90 and its client proteins.

Caption: Onalespib inhibits the Hsp90 chaperone cycle, leading to client protein degradation.

Caption: Experimental workflow for Western blot analysis of Hsp90 client proteins.

Caption: Onalespib induces degradation of Hsp90 clients like RTKs and Akt, inhibiting the PI3K/Akt pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. MTT (Assay protocol [protocols.io]

Initial Studies on DP-1 Mediated Cytotoxicity: A Technical Guide

Disclaimer: Initial searches for a specific chemical compound designated "DP-1 hydrochloride" did not yield information on its cytotoxic properties. The available scientific literature predominantly refers to "DP-1" in two distinct biological contexts: as a crucial subunit of the E2F/DP-1 transcription factor complex involved in cell cycle progression and apoptosis, and as the DP1 receptor for prostaglandin D2. This guide will focus on the cytotoxic mechanisms associated with the DP-1 transcription factor , a key regulator of programmed cell death.

This technical guide provides an in-depth overview of the initial studies concerning the cytotoxic effects mediated by the DP-1 transcription factor, a critical component of the E2F/DP-1 heterodimer. This complex is a pivotal regulator of gene expression, governing cell cycle progression and, under specific cellular contexts, inducing apoptosis. The information presented herein is intended for researchers, scientists, and drug development professionals investigating cellular life and death pathways.

Quantitative Data Summary

The pro-apoptotic activity of the E2F/DP-1 complex is characterized by the orchestrated regulation of several key downstream effector molecules. While specific IC50 values for a "DP-1 hydrochloride" are not available, the following table summarizes the key molecular events and outcomes resulting from the activation of the E2F/DP-1 pathway, which can be quantitatively assessed in experimental settings.

| Target Gene/Protein | Molecular Event | Cellular Outcome | Relevant Cell Lines |

| p53 | Increased expression and stabilization | Cell cycle arrest, Apoptosis | 32D.3 myeloid cells[1] |

| ARF | Upregulation | Inhibition of MDM2-mediated p53 degradation | - |

| ATM | Upregulation | Phosphorylation and activation of p53 | - |

| p73 | Upregulation | Induction of apoptosis (p53-independent) | - |

| Apaf-1 | Upregulation | Formation of the apoptosome | - |

| Caspases | Activation | Execution of apoptosis | MG-63 human osteosarcoma cells[2] |

| Pro-apoptotic Bcl-2 family members | Upregulation | Mitochondrial outer membrane permeabilization | - |

| NF-κB | Inhibition of survival signal | Promotion of apoptosis | - |

Experimental Protocols

The study of E2F/DP-1 mediated cytotoxicity involves various standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

A variety of assays can be employed to measure cell viability and cytotoxicity, including those based on metabolic activity (e.g., MTT, MTS) or membrane integrity (e.g., LDH release).[3][4][5]

2.1.1 MTT Assay Protocol

This assay measures the metabolic activity of cells as an indicator of viability.[5][6]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6][7]

-

Compound Treatment: Treat cells with the desired concentrations of the test compound for 24, 48, or 72 hours.[6][7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][7]

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

2.1.2 LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[8]

-

Sample Collection: After treatment, transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.[9]

-

Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.[8][9]

-

Incubation: Add the reaction mixture to each well containing the supernatant and incubate for the recommended time at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

-

Cell Preparation: Harvest and wash cells with PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[6]

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[6]

Signaling Pathways and Visualizations

The E2F/DP-1 transcription factor complex induces apoptosis through both p53-dependent and p53-independent mechanisms.[10]

p53-Dependent Apoptotic Pathway

Overexpression of E2F-1 and DP-1 leads to the upregulation of p53.[1] This occurs through the induction of ARF, which inhibits the p53-degrading protein MDM2, and through the upregulation of the p53 kinase ATM.[10] Activated p53 then transcriptionally activates pro-apoptotic genes.

Caption: p53-Dependent Apoptotic Pathway Induced by E2F-1/DP-1.

p53-Independent Apoptotic Pathway

E2F-1/DP-1 can also trigger apoptosis in the absence of functional p53.[10] This is achieved by upregulating the expression of p73, a p53 homolog, as well as core components of the apoptotic machinery such as Apaf-1 and various caspases.[10]

Caption: p53-Independent Apoptotic Pathway Induced by E2F-1/DP-1.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxic effects of a compound involves a series of established in vitro assays.

Caption: General Experimental Workflow for In Vitro Cytotoxicity Assessment.

References

- 1. E2F-1:DP-1 induces p53 and overrides survival factors to trigger apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 4. Cell Viability Assays | AAT Bioquest [aatbio.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 9. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The role of the transcription factor DP in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacology of DP1 Peptide

Disclaimer: The term "DP-1 hydrochloride" is ambiguous and may refer to different molecules. This guide focuses on the synthetic antimicrobial peptide (sAMP) designated as DP1 , for which there is a growing body of pharmacological research. A brief section also addresses "DP-1 hydrochloride" as a degradation product of the HSP90 inhibitor, Ganetespib.

Introduction to DP1 Synthetic Antimicrobial Peptide

DP1 is a novel, rationally designed synthetic antimicrobial peptide (sAMP) that has demonstrated significant potential as a therapeutic agent against a broad spectrum of bacterial pathogens, including multidrug-resistant (MDR) strains.[1][2] As a member of the antimicrobial peptide class, DP1 represents a promising alternative to conventional antibiotics, primarily due to its unique mechanism of action that is less prone to the development of resistance.[3] This technical guide provides a comprehensive overview of the pharmacology of the DP1 peptide, including its mechanism of action, quantitative antimicrobial activity, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Core Pharmacology of DP1 Peptide

Mechanism of Action

The primary antimicrobial activity of the DP1 peptide is attributed to its ability to disrupt bacterial cell membranes.[1][2] This process is initiated by the electrostatic interaction between the cationic (positively charged) peptide and the anionic (negatively charged) components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores. This disruption of the membrane integrity results in the leakage of essential cellular contents and ultimately leads to rapid bacterial cell death.[1][2]

A study on DP1's mechanism highlighted that its strong bactericidal effect is associated with a change in the electrical conductivity of the bacterial cells, leading to membrane disruption.[1][2] This membranolytic action is a hallmark of many antimicrobial peptides and is a key factor in their effectiveness against a wide range of bacteria.

Caption: Proposed mechanism of action for the DP1 peptide.

Antimicrobial Spectrum and Efficacy

DP1 has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as multidrug-resistant strains.[1][2] The antimicrobial efficacy of DP1 is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Parameter | Description | Reported for DP1 |

| MIC | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. | Varies depending on the bacterial strain. |

| MBC | The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. | Varies depending on the bacterial strain. |

Note: Specific MIC and MBC values for DP1 against a panel of pathogenic bacterial strains would be required from specific studies to populate this table fully.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

-

Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking. The overnight culture is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

-

Peptide Preparation: A stock solution of the DP1 peptide is prepared in a suitable solvent (e.g., sterile deionized water or a buffer). A series of twofold dilutions of the peptide are then prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptide. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC assay to determine the bactericidal activity.

-

Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: The agar plates are incubated at 37°C for 18-24 hours.

-

MBC Determination: The MBC is defined as the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Caption: Workflow for determining MIC and MBC of DP1 peptide.

In Vivo Studies

In vivo studies have been conducted to evaluate the therapeutic potential of the DP1 peptide. In a murine systemic infection model using S. aureus, administration of DP1 resulted in a 50% reduction in the bacterial bioburden within one day.[1][2] These findings suggest that DP1 is effective in a living organism and holds promise as a treatment for systemic infections.

DP-1 Hydrochloride: A Degradation Product of Ganetespib

It is important to distinguish the DP1 peptide from "DP-1 hydrochloride," which has been identified as a degradation product of SDC-TRAP-0063, a fragment of Ganetespib. Ganetespib is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.

The pharmacology of Ganetespib is well-documented, with studies showing its ability to induce the degradation of HSP90 client proteins, leading to cell cycle arrest and apoptosis in various cancer cell lines.[4][5][6][7] However, there is a lack of specific pharmacological data on the DP-1 degradation product itself. Its biological activity, if any, has not been independently characterized in the available literature. Therefore, a detailed pharmacological profile of "DP-1 hydrochloride" as a distinct entity cannot be provided at this time.

Caption: Simplified HSP90 signaling pathway inhibited by Ganetespib.

Conclusion

The synthetic antimicrobial peptide DP1 has emerged as a promising candidate in the search for new anti-infective agents. Its broad-spectrum activity and membrane-disrupting mechanism of action make it an attractive subject for further research and development. This guide has provided a summary of its core pharmacology, including its mechanism, efficacy, and the experimental protocols used for its evaluation. While the ambiguity with "DP-1 hydrochloride" as a Ganetespib degradation product exists, the substantial body of research on the DP1 peptide offers a clearer path for continued investigation by the scientific community.

References

- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DP1, a multifaceted synthetic peptide: Mechanism of action, activity and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]

- 7. Targeting HSP90 with Ganetespib to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of DP-1 Hydrochloride (DP1 Receptor Antagonists)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DP-1 hydrochloride, in the context of targeted drug development, typically refers to antagonists of the Prostaglandin D2 Receptor 1 (DP1). The DP1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin D2 (PGD2).[1][2][3] Activation of the DP1 receptor is associated with a variety of physiological and pathological processes, including allergic responses, inflammation, and vasodilation.[3][4] Consequently, antagonists of the DP1 receptor are of significant interest for the development of therapeutics for conditions such as asthma and allergic rhinitis.[4][5][6]

This document provides detailed protocols for the in vitro characterization of DP1 receptor antagonists, focusing on a cell-based cyclic adenosine monophosphate (cAMP) accumulation assay. Additionally, a general protocol for a calcium mobilization assay is included as a potential secondary assay.

Signaling Pathway of the DP1 Receptor

The DP1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[4] Upon agonist binding, the activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.[4] Antagonists of the DP1 receptor block this signaling cascade by preventing agonist binding.

Caption: DP1 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the in vitro potency of selected DP1 receptor modulators. This data is essential for comparing the activity of novel compounds to known standards.

| Compound | Type | Assay Type | Cell Line/System | Value | Reference |

| MK-0524 (Laropiprant) | Antagonist | cAMP Accumulation | Washed Platelets | IC50: 0.09 nM | [1] |

| MK-0524 (Laropiprant) | Antagonist | cAMP Accumulation | Platelet-Rich Plasma | IC50: 4.0 nM | [1] |

| MK-0524 (Laropiprant) | Antagonist | Functional Assay | Mouse DP1 | IC50: 1.1 nM | [7][8] |

| MK-0524 (Laropiprant) | Antagonist | Binding Affinity | - | Ki: 0.57 nM | [7][9] |

| Asapiprant | Antagonist | Binding Assay | Human Platelet Membrane | Ki: 0.44 nM | [10] |

| BW245c | Agonist | Apoptosis Inhibition | Eosinophils | EC50: 0.826 µM | [11] |

| BW245c | Agonist | cAMP Accumulation | EBTr Cells | EC50: 59 nM | [12] |

| PGD2 | Endogenous Agonist | cAMP Accumulation | EBTr Cells | EC50: 101 nM | [12] |

Experimental Protocols

Primary Assay: cAMP Accumulation Assay (HTRF Format)

This protocol describes a method to determine the potency of DP-1 hydrochloride (or other antagonists) by measuring the inhibition of agonist-induced cAMP production in cells expressing the DP1 receptor. A homogeneous time-resolved fluorescence (HTRF) assay is a common format.

Objective: To quantify the IC50 value of a test compound (DP1 antagonist) by measuring its ability to block agonist-induced cAMP production.

Materials:

-

Cell Line: HEK293 cells stably expressing the human DP1 receptor (HEK293-DP1).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).[13]

-

Reagents:

-

DP1 Receptor Agonist: PGD2 or a stable analog like BW245c.

-

Test Compound: DP-1 hydrochloride (or other antagonists).

-

Reference Antagonist: MK-0524 (Laropiprant).

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

cAMP Assay Kit: HTRF-based kit (e.g., from Cisbio, PerkinElmer).

-

-

Equipment:

-

Humidified CO2 incubator (37°C, 5% CO2).

-

White, opaque 384-well microplates.

-

Automated liquid handler or multichannel pipettes.

-

HTRF-compatible plate reader.

-

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-DP1 cells in T75 flasks.

-

One day before the assay, detach cells and seed them into a 384-well plate at a density of 1,000-5,000 cells per well in 5 µL of culture medium.[13]

-

Incubate the plate overnight at 37°C in a CO2 incubator.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compound (DP-1 hydrochloride) and the reference antagonist (MK-0524) in assay buffer.

-

Prepare the agonist (e.g., BW245c) at a concentration that elicits ~80% of its maximal response (EC80). This concentration should be determined in a prior agonist dose-response experiment.

-

-

Assay Execution:

-

Gently remove the culture medium from the wells.

-

Add 5 µL of assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX) to all wells.

-

Add 5 µL of the diluted test compound or reference antagonist to the appropriate wells. For control wells, add 5 µL of assay buffer.

-

Incubate for 20-30 minutes at room temperature.

-

Add 5 µL of the agonist (at EC80 concentration) to all wells except the basal control wells (which receive assay buffer).

-

Incubate for 30-60 minutes at room temperature.

-

-

cAMP Detection:

-

Add 5 µL of each HTRF detection reagent (cAMP-d2 and anti-cAMP-cryptate) to all wells as per the kit manufacturer's instructions.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Normalize the data: Set the signal from the agonist-only wells as 0% inhibition and the signal from the basal control wells as 100% inhibition.

-

Plot the normalized response against the log concentration of the antagonist.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental Workflow for the DP1 Antagonist cAMP Assay.

Secondary Assay: Calcium Mobilization Assay

While the DP1 receptor is primarily Gs-coupled, it has been reported in some systems to also couple to Gq, or can be engineered to do so by co-expressing a promiscuous G-protein like Gαqi5.[11] This assay measures changes in intracellular calcium upon receptor activation.

Objective: To detect potential Gq coupling and screen for compounds that modulate intracellular calcium levels via the DP1 receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human DP1 receptor, potentially co-expressing a promiscuous G-protein (e.g., Gαqi5).

-

Reagents:

-

FLIPR Calcium Assay Kit (or similar).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Probenecid (anion transport inhibitor, may be required for some cell lines).[14]

-

-

Equipment:

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

-

Procedure:

-

Cell Plating:

-

Seed cells into the microplate and grow overnight to form a confluent monolayer.[15]

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye solution according to the kit manufacturer's instructions, potentially including probenecid.

-

Remove the culture medium from the cells and add an equal volume of the dye loading solution.

-

Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature.[15]

-

-

Assay Execution:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument will automatically add the test compound (agonist, antagonist, or DP-1 hydrochloride) to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity (peak signal minus baseline) reflects the change in intracellular calcium concentration.

-

For antagonists, cells are pre-incubated with the compound before the addition of an agonist. The reduction in the agonist-induced calcium signal is then measured to determine the IC50.

-